5-methyl-3-[(2S)-pyrrolidin-2-yl]-1H-1,2,4-triazole dihydrochloride
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Overview
Description
5-methyl-3-[(2S)-pyrrolidin-2-yl]-1H-1,2,4-triazole dihydrochloride is a synthetic chemical compound known for its unique molecular structure and wide-ranging applications across various scientific domains. This compound features a triazole ring fused with a pyrrolidine ring, contributing to its diverse reactivity and potential utility in different fields, including medicinal chemistry, synthetic organic chemistry, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-3-[(2S)-pyrrolidin-2-yl]-1H-1,2,4-triazole dihydrochloride typically involves a multi-step reaction sequence. A commonly employed route includes the cyclization of an appropriate hydrazine derivative with an alpha, beta-unsaturated carbonyl compound, followed by further functionalization steps to introduce the pyrrolidine ring and methyl group. Reaction conditions often involve the use of acidic or basic catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may incorporate continuous flow synthesis techniques to enhance efficiency and scalability. Optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, is critical to achieve consistent product quality. Advanced purification methods, including recrystallization and chromatography, are also employed to attain the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 5-methyl-3-[(2S)-pyrrolidin-2-yl]-1H-1,2,4-triazole dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Its triazole ring and pyrrolidine moiety contribute to its reactivity profile, enabling diverse synthetic transformations.
Common Reagents and Conditions
Oxidation: Often performed using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Typically involves reducing agents like lithium aluminum hydride or sodium borohydride, conducted in polar aprotic solvents.
Substitution: Involves nucleophilic or electrophilic reagents, with conditions tailored to the desired substitution pattern.
Major Products: The major products formed from these reactions depend on the specific reaction pathway. For instance, oxidation can yield ketones or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions often lead to derivatives with varied functional groups, enhancing the compound's utility in different applications.
Scientific Research Applications
5-methyl-3-[(2S)-pyrrolidin-2-yl]-1H-1,2,4-triazole dihydrochloride finds extensive use in scientific research due to its versatile properties. In chemistry, it serves as a key intermediate in the synthesis of complex molecules. In biology, it acts as a molecular probe to study biochemical pathways and receptor interactions. In medicine, its derivatives are investigated for potential therapeutic applications, including anti-inflammatory, antiviral, and anticancer activities. Industrially, it is used in the development of advanced materials and specialty chemicals.
Mechanism of Action
The compound exerts its effects through various molecular mechanisms, often involving interaction with specific receptors or enzymes. Its triazole ring can engage in hydrogen bonding and π-π interactions, modulating biological activity. Pathways involving signal transduction, metabolic processes, and gene expression are frequently targeted by this compound, leading to its diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
5-methyl-1H-1,2,4-triazole
3-[(2S)-pyrrolidin-2-yl]-1H-1,2,4-triazole
5-methyl-3-[(2R)-pyrrolidin-2-yl]-1H-1,2,4-triazole
Uniqueness: Compared to similar compounds, 5-methyl-3-[(2S)-pyrrolidin-2-yl]-1H-1,2,4-triazole dihydrochloride stands out due to its specific stereochemistry and functional group arrangement. These features contribute to its unique reactivity and biological activity profile, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
5-methyl-3-[(2S)-pyrrolidin-2-yl]-1H-1,2,4-triazole;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.2ClH/c1-5-9-7(11-10-5)6-3-2-4-8-6;;/h6,8H,2-4H2,1H3,(H,9,10,11);2*1H/t6-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYDDRPFBMHLWCU-ILKKLZGPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2CCCN2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=NN1)[C@@H]2CCCN2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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